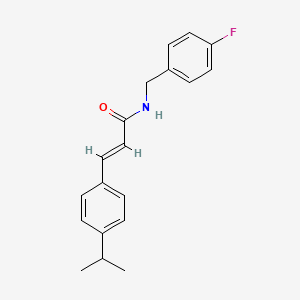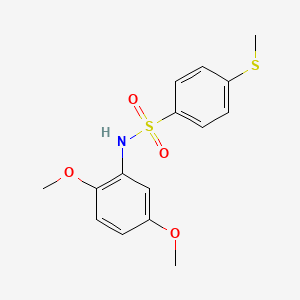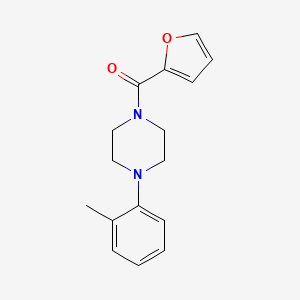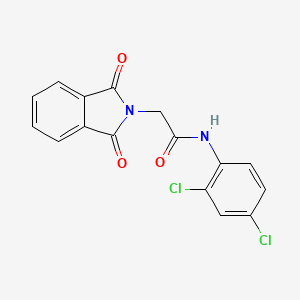
N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide, also known as FBA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. FBA is a small molecule that has been synthesized and studied for its ability to modulate protein-protein interactions.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide involves its ability to modulate protein-protein interactions. This compound binds to specific sites on proteins, disrupting the interaction between the proteins and their partner proteins. This disruption leads to the inhibition of downstream signaling pathways, resulting in the inhibition of various cellular processes such as transcription, cell proliferation, and viral replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, leading to the prevention of neuronal cell death. This compound has also been shown to inhibit the replication of the hepatitis C virus, leading to the inhibition of viral infection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its ability to selectively inhibit protein-protein interactions. This compound can be used to study the role of specific protein-protein interactions in various cellular processes. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
For N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide research include the development of this compound derivatives, identification of new protein-protein interactions, and the use of this compound in combination with other therapeutic agents.
Synthesemethoden
The synthesis of N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide involves a three-step process. The first step involves the reaction of 4-fluorobenzylamine with 4-isopropylbenzaldehyde to form an imine intermediate. The second step involves the reduction of the imine intermediate to form the corresponding amine. The final step involves the reaction of the amine with acryloyl chloride to form this compound. The synthesis of this compound has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. This compound has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the inhibition of c-Myc-mediated transcription and tumor growth. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14(2)17-8-3-15(4-9-17)7-12-19(22)21-13-16-5-10-18(20)11-6-16/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZUXSZHJWOOS-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)

![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)

![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)


![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)